4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine

Catalog No.
S15815358
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine

Product Name

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-12-8-4-3-7-9(10(8)13-2)6(11)5-14-7/h3-4,6H,5,11H2,1-2H3

InChI Key

XJUCIUFRDIMREY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OCC2N)OC

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine is an organic compound characterized by its unique molecular structure, which includes a benzofuran core with two methoxy groups at the 4 and 5 positions and an amine group at the 3 position. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it has a molar mass of approximately 179.22 g/mol. The compound exhibits a complex arrangement of atoms that contributes to its chemical properties and biological activities. The presence of methoxy groups enhances its solubility and reactivity, making it an interesting subject for various chemical and pharmacological studies.

The chemical reactivity of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine can be attributed to the presence of the amine functional group, which can participate in nucleophilic substitution reactions. Additionally, the methoxy groups can undergo demethylation or oxidation under specific conditions. The compound can also engage in electrophilic aromatic substitution due to the electron-donating nature of the methoxy substituents.

Key Reactions Include:

  • Nucleophilic Substitution: Reaction with alkyl halides to form alkylated derivatives.
  • Oxidation: Conversion of the amine to an amide or other nitrogen-containing functional groups.
  • Electrophilic Aromatic Substitution: Reaction with electrophiles at positions ortho or para to the methoxy groups.

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine has shown promising biological activities in various studies. It exhibits potential as a pharmacological agent due to its ability to interact with specific biological targets.

Notable Biological Activities:

  • Antimicrobial Properties: Similar compounds in the benzofuran class have demonstrated antibacterial and antifungal activities, suggesting that 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine may also possess these properties .
  • Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective capabilities, indicating potential applications in treating neurodegenerative diseases.
  • Inhibition of Enzymatic Activity: Compounds related to this structure have been identified as inhibitors of various enzymes, including those involved in cancer progression.

The synthesis of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine can be achieved through several methods:

  • Starting from Phenolic Precursors:
    • Methoxylation of a suitable phenolic compound followed by cyclization to form the benzofuran structure.
    • Subsequent amination using amines or ammonia under acidic or basic conditions.
  • Using Dihydrobenzofuran Derivatives:
    • Starting from commercially available dihydrobenzofuran derivatives and introducing methoxy groups via methylation.
    • Final conversion to the amine through reductive amination processes.
  • Ultrasound-Assisted Synthesis:
    • Recent studies have highlighted ultrasound-promoted methods for synthesizing similar compounds efficiently .

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or neuroprotective agents.
  • Chemical Research: Serving as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential use in creating new materials due to its unique structural properties.

Interaction studies involving 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine have focused on its binding affinity to various biological targets:

  • Binding Studies: Investigated for interactions with receptors and enzymes relevant to disease pathways.
  • In Vivo Studies: Evaluated for pharmacokinetics and metabolic stability in animal models.

These studies are crucial for understanding its therapeutic potential and safety profile.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,3-DihydrobenzofuranLacks methoxy substituentsBasic structure used in many derivatives
4-MethoxybenzofuranContains one methoxy groupExhibits distinct pharmacological effects
BenzofuranCore structure without additional substituentsFound in various bioactive compounds
2-Amino-benzofuranContains an amino groupKnown for its anti-inflammatory effects
6-Methyl-benzofuranMethyl substitution at position sixDisplays unique solubility characteristics

Uniqueness of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine:
The combination of two methoxy groups and an amine functional group distinguishes this compound from others in the benzofuran family. This specific arrangement enhances its biological activity and potential therapeutic applications compared to simpler benzofuran derivatives.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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